Lipophilicity (LogP) Differentiation: 3-Methyl Group Adds +0.31 LogP vs. Des-Methyl Analog
The target compound has a computed LogP of 3.48, compared with 3.17 for the des‑methyl analog 4-(cyclopropanecarbonyl)-2-(trifluoromethyl)benzonitrile and 2.15 for the parent scaffold 4-(cyclopropanecarbonyl)benzonitrile. Incorporation of the 3‑CH₃ group increases LogP by 0.31 units relative to the 2‑CF₃ analog and by 1.33 units relative to the unsubstituted scaffold [REFS-1, REFS-2, REFS-3]. The TPSA remains constant at 40.86 Ų across all three compounds, confirming that the lipophilicity gain is achieved without altering hydrogen‑bonding capacity.
| Evidence Dimension | LogP (computed) |
|---|---|
| Target Compound Data | LogP = 3.4782 |
| Comparator Or Baseline | Comparator 1 (2‑CF₃, no 3‑CH₃): LogP = 3.16978; Comparator 2 (no CF₃, no 3‑CH₃): LogP = 2.15098 |
| Quantified Difference | ΔLogP = +0.31 vs. Comparator 1; ΔLogP = +1.33 vs. Comparator 2 |
| Conditions | Computed LogP (ALogP) from vendor data (Leyan); TPSA = 40.86 Ų for all three compounds |
Why This Matters
A 0.3–1.3 LogP increase can significantly affect membrane permeability, solubility, and protein‑binding characteristics, making the target compound a better candidate for lead series requiring enhanced lipophilicity without additional hydrogen‑bond donors or acceptors.
